ATX Inhibitor 19 is classified as a small molecule inhibitor. It is synthesized through a series of chemical reactions involving various organic compounds and reagents. The compound's structure and mechanism of action are informed by its interactions with the active site of autotaxin, which is essential for its enzymatic function.
The synthesis of ATX Inhibitor 19 involves multiple steps, including the preparation of intermediate compounds. The general synthetic route includes:
Industrial production may utilize continuous flow reactors for efficiency and consistency in scaling up laboratory methods while ensuring quality control measures are in place.
The molecular structure of ATX Inhibitor 19 can be characterized by its core scaffold, which typically includes functional groups that facilitate binding to the autotaxin enzyme. Detailed structural data often involve:
For example, similar inhibitors have shown distinct binding modes that affect their potency and specificity .
ATX Inhibitor 19 can undergo various chemical reactions:
These reactions allow for the generation of diverse derivatives that may exhibit unique therapeutic properties .
ATX Inhibitor 19 functions by binding to the active site of autotaxin, inhibiting its ability to hydrolyze lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts signaling pathways mediated by lysophosphatidic acid, which are involved in cell proliferation, migration, and cytokine production. The compound's mechanism involves:
The physical properties of ATX Inhibitor 19 include:
Chemical properties may include:
Analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry provide detailed insights into these properties .
ATX Inhibitor 19 has potential applications in several scientific fields:
The ongoing research into this compound aims to elucidate its full therapeutic potential while optimizing its chemical properties for better efficacy .
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein that functions as the primary lysophospholipase D (lysoPLD) enzyme responsible for generating lysophosphatidic acid (LPA) in extracellular environments. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC)—the most abundant phospholipid in plasma (≈200 µM)—to produce LPA, a potent bioactive lipid mediator [1] [4]. Structurally, ATX contains three domains: two N-terminal somatomedin B-like (SMB) domains that facilitate integrin binding, a central phosphodiesterase (PDE) domain housing the catalytic site with two zinc ions, and a C-terminal nuclease-like (NUC) domain that maintains structural rigidity [4] [7]. The PDE domain features a unique T-shaped binding pocket comprising a hydrophobic tunnel and a catalytic site that accommodates LPC substrates. The enzymatic conversion of LPC to LPA occurs through a two-step mechanism: initial nucleophilic attack on the phosphodiester bond of LPC followed by transphosphatidylation to release LPA [7]. This reaction is critically dependent on the coordination of zinc ions and specific residues (Thr209, Asp211, and His359) within the catalytic pocket [4].
Dysregulation of the ATX-LPA axis contributes significantly to chronic inflammation and oncogenesis. Elevated ATX expression and activity have been documented in multiple pathologies:
Table 1: Pathophysiological Roles of ATX Overexpression
Disease Context | Key Findings | Molecular Mechanisms |
---|---|---|
Hepatocellular Carcinoma | Serum ATX activity and plasma LPA levels significantly elevated in HCC patients | Drives inflammation via TNFα-NFκB axis; induces EMT and metastasis [1] |
Breast Cancer | Stromal ATX overexpression in 50% of advanced-stage tumors | Paracrine activation of LPARs on cancer cells; cytokine amplification [10] |
Idiopathic Pulmonary Fibrosis | ATX levels correlate with disease severity and collagen deposition | LPA-mediated fibroblast proliferation and TGFβ activation [6] |
Myocardial Infarction | Increased ATX activity post-AMI amplifies inflammatory cell infiltration | Bone marrow progenitor activation; impaired cardiac recovery [3] |
In cancer, ATX is among the top 40 upregulated genes in metastatic tumors [4]. LPA signaling through six G protein-coupled receptors (LPAR1–6) activates downstream oncogenic pathways including RhoA, Ras/Raf, PI3K-AKT, and MAPK, promoting cell proliferation, migration, angiogenesis, and therapy resistance [1] [9]. In chronic inflammatory conditions, ATX-derived LPA sustains a feedforward inflammatory loop by inducing cytokine production (e.g., IL-6, IL-8), which further stimulates ATX expression in stromal cells [4] [6].
Targeting ATX offers a strategic advantage over direct LPAR antagonists by simultaneously attenuating signaling through all six LPA receptors. Preclinical evidence confirms that genetic ATX depletion reduces LPA levels by >95% and mitigates disease progression in fibrosis, cancer, and inflammation models [1] [4]. Clinical trials have validated ATX inhibition as a viable strategy:
However, early ATX inhibitors faced challenges including excessive lipophilicity (e.g., PAT-409, cLogP=7.6), high molecular weight (e.g., GLPG-1690, MW=588.7), and limited metabolic stability [2] [7]. These limitations necessitated the development of optimized compounds like ATX inhibitor 19, designed to overcome these pharmacotechnical hurdles.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0